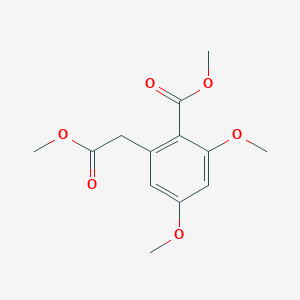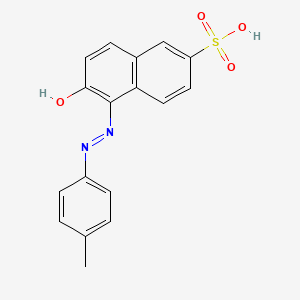
Decanamide, N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-butyl- is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with an amide functional group and a butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decanamide, N-butyl- can be synthesized through several methods. One common approach involves the reaction of decanoic acid with butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of Decanamide, N-butyl- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Industrial methods often focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Decanamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can be employed for substitution reactions.
Major Products:
Oxidation: Decanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Hydroxamic acids and other substituted amides.
Applications De Recherche Scientifique
Decanamide, N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a bioactive molecule.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactivity.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Decanamide, N-butyl- involves its interaction with specific molecular targets. In biological systems, it may modulate signaling pathways by binding to receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Dodecanamide, N-butyl-
- N-isobutyl decanamide
- N-tert-butyl amides
Comparison: Decanamide, N-butyl- is unique due to its specific carbon chain length and butyl substituent, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5299-33-2 |
|---|---|
Formule moléculaire |
C14H29NO |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
N-butyldecanamide |
InChI |
InChI=1S/C14H29NO/c1-3-5-7-8-9-10-11-12-14(16)15-13-6-4-2/h3-13H2,1-2H3,(H,15,16) |
Clé InChI |
PJPQRXHORPQPNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
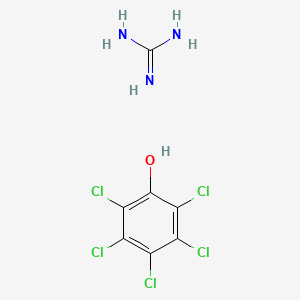

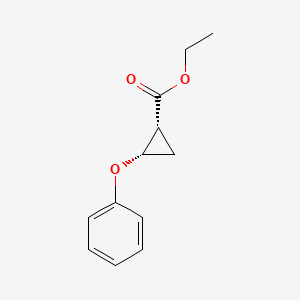
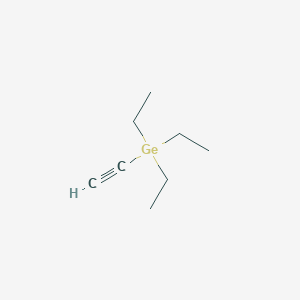
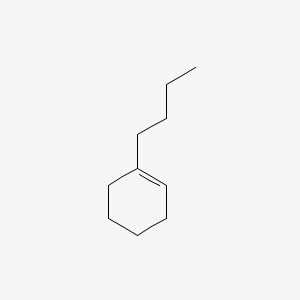
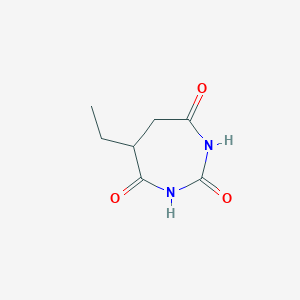
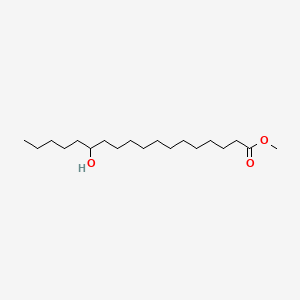
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)


